rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide
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Overview
Description
rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide is a metabolite of the plasticizer di-(2-ethylhexyl) phthalate (DEHP). This compound is formed through the metabolic process where DEHP is hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP) and subsequently conjugated with glucuronic acid . It is commonly found in the urine of humans and is used as a biomarker for exposure to DEHP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide involves the hydrolysis of DEHP to MEHP, followed by glucuronidation. The hydrolysis reaction typically requires acidic or enzymatic conditions to break down DEHP into MEHP . The glucuronidation process involves the conjugation of MEHP with glucuronic acid, which can be facilitated by the enzyme UDP-glucuronosyltransferase .
Industrial Production Methods
the production process would likely involve large-scale hydrolysis of DEHP followed by enzymatic or chemical glucuronidation to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more polar metabolites.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized metabolites with additional hydroxyl groups.
Reduction: Reduced metabolites with alcohol groups.
Substitution: Substituted esters or amides.
Scientific Research Applications
rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of DEHP.
Biology: Investigated for its effects on metabolic processes and insulin sensitivity.
Medicine: Studied as a biomarker for DEHP exposure in epidemiological studies.
Industry: Used in the development of safer plasticizers and to assess the environmental impact of DEHP.
Mechanism of Action
The mechanism of action of rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide involves its role as a metabolite of DEHP. Once formed, it can be excreted in urine or further metabolized. It affects metabolic pathways by reducing insulin sensitivity and increasing body mass index . The molecular targets include enzymes involved in glucuronidation and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Mono(2-ethylhexyl) Phthalate (MEHP): The direct metabolite of DEHP before glucuronidation.
Mono(2-ethyl-5-hydroxyhexyl) Phthalate: Another oxidative metabolite of DEHP.
Mono(2-ethyl-5-carboxypentyl) Phthalate: A further oxidized metabolite of DEHP.
Uniqueness
rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide is unique due to its glucuronide conjugation, which increases its polarity and facilitates excretion. This property makes it a valuable biomarker for studying DEHP exposure and its metabolic effects .
Properties
Molecular Formula |
C22H28O11 |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
(2S,3S,5R,6S)-6-[2-(2-ethyl-5-oxohexoxy)carbonylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H28O11/c1-3-12(9-8-11(2)23)10-31-20(29)13-6-4-5-7-14(13)21(30)33-22-17(26)15(24)16(25)18(32-22)19(27)28/h4-7,12,15-18,22,24-26H,3,8-10H2,1-2H3,(H,27,28)/t12?,15?,16-,17+,18-,22-/m0/s1 |
InChI Key |
UHXAUGHVASTHLR-WZBNVGRISA-N |
Isomeric SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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